molecular formula C14H13N5O B8321156 5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine CAS No. 1225278-36-3

5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine

Cat. No. B8321156
M. Wt: 267.29 g/mol
InChI Key: VBWZRIVLGHLNHK-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine (0.47 g, 2.121 mmol) was dissolved in DMF (11 ml). Water (3.67 ml) was added to the mixture, followed by 1-methyl-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)1H-pyrazole (0.662 g, 3.18 mmol), and cesium carbonate (2.63 g, 8.06 mmol). Argon was bubbled through the mixture for several minutes, and then palladium tetrakistriphenylphosphine (0.245 g, 0.212 mmol) was added. The flask was fitted with a condenser and argon was flushed through the system. The reaction mixture was then placed in a 90° C. oil bath under a balloon of argon and heated for 23 hours. The solution was then cooled to RT and diluted with THF (75 mL) and washed with brine (2×50 mL). The combined aqueous layers were then back extracted with THF (40 mL). The combined organic layers were dried (MgSO4), concentrated under reduced pressure and purified via silica gel chromatography (THF-ethyl acetate) to yield 5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine as an off-white solid (0.357 g, 63% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.31 (d, 1H), 8.22 (s, 1H), 7.92 (s, 1H), 7.80 (d, 1H), 7.27 (dd, 1H), 7.14 (d, 1H), 6.85 (s, 6.57 (dd, 1H), 6.01 (s, 2H), 3.84 (s, 3H); MS (ESI) m/z: 268.1 (M+H+).
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
0.662 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
2.63 g
Type
reactant
Reaction Step Four
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.245 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1.O.[CH3:17][N:18]1[CH:22]=[C:21](B2OC(C)(C)C(C)(C)O2)[CH:20]=[N:19]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:17][N:18]1[CH:22]=[C:21]([C:2]2[CH:7]=[C:6]([O:8][C:9]3[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=3)[CH:5]=[CH:4][N:3]=2)[CH:20]=[N:19]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC=1C=CC(=NC1)N
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.67 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.662 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Four
Name
cesium carbonate
Quantity
2.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
palladium tetrakistriphenylphosphine
Quantity
0.245 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the mixture for several minutes
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
CUSTOM
Type
CUSTOM
Details
argon was flushed through the system
CUSTOM
Type
CUSTOM
Details
was then placed in a 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 23 hours
Duration
23 h
ADDITION
Type
ADDITION
Details
diluted with THF (75 mL)
WASH
Type
WASH
Details
washed with brine (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were then back extracted with THF (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (THF-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=NC=CC(=C1)OC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.357 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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